REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH2:22][CH3:23])=[O:13])=[CH:15][CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
211.58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.8 L
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Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |